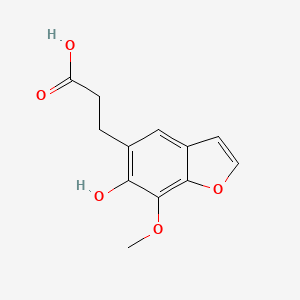

5-(2-Carboxyethyl)-6-hydroxy-7-methoxybenzofuran

Beschreibung

Eigenschaften

Molekularformel |

C12H12O5 |

|---|---|

Molekulargewicht |

236.22 g/mol |

IUPAC-Name |

3-(6-hydroxy-7-methoxy-1-benzofuran-5-yl)propanoic acid |

InChI |

InChI=1S/C12H12O5/c1-16-12-10(15)7(2-3-9(13)14)6-8-4-5-17-11(8)12/h4-6,15H,2-3H2,1H3,(H,13,14) |

InChI-Schlüssel |

XZBIRXJNTJNTIJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C2C(=CC(=C1O)CCC(=O)O)C=CO2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization and Core Formation

- Precursor Selection: Starting materials often include hydroxy-methoxy-substituted phenyl derivatives or benzofuran precursors with reactive side chains.

- Cyclization Conditions: Acidic or basic catalysis is used to promote ring closure. For example, heating in toluene or other solvents at elevated temperatures (around 90 °C) for several hours facilitates cyclization.

Side Chain Introduction via Succinic Anhydride

- Reaction with Succinic Anhydride: The 2-carboxyethyl group is introduced by reacting the benzofuran intermediate with succinic anhydride under reflux conditions in toluene or similar solvents. This reaction typically proceeds over 3 to 18 hours at approximately 90 °C.

- Base Catalysis: Potassium carbonate (K2CO3) is often used as a base to facilitate the reaction, sometimes in the presence of oxidizing agents like urea hydrogen peroxide (UHP) in aqueous acetone mixtures at elevated temperatures (around 82 °C) for 18 to 40 hours to ensure completion.

Functional Group Modifications

- Hydroxy and Methoxy Groups: These groups are generally introduced early in the synthesis or protected during intermediate steps to prevent unwanted reactions. Methoxy groups are typically installed via methylation of hydroxy groups using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

- Oxidation and Reduction: The hydroxy group can be selectively oxidized to ketones or aldehydes using oxidants like potassium permanganate or chromium trioxide. Conversely, the carboxylic acid group can be reduced to alcohols using lithium aluminum hydride or sodium borohydride if needed for derivative synthesis.

Purification Techniques

- Chromatography: Silica gel column chromatography is commonly employed to separate the desired product from side products and unreacted starting materials.

- Crystallization: Final purification often involves recrystallization from suitable solvents to obtain high-purity crystalline material.

Industrial and Scale-Up Considerations

- Industrial synthesis optimizes reaction conditions to maximize yield and purity, often employing catalytic systems and controlled temperature profiles.

- Multi-step synthesis is streamlined by combining steps where possible (e.g., one-pot reactions) and using protecting groups to avoid side reactions.

- Advanced purification methods such as preparative HPLC may be used for large-scale production to meet pharmaceutical-grade standards.

Summary Table of Preparation Methods

Research Findings and Notes

- The compound can be biosynthesized by fungal metabolism of related furanocoumarins, indicating potential biotechnological synthesis routes, though chemical synthesis remains predominant for purity and yield.

- Synthetic analogs and derivatives have been prepared using similar benzofuran scaffolds, demonstrating the versatility of the synthetic methods described.

- The choice of protecting groups and reaction conditions is critical to avoid degradation or side reactions, especially given the sensitivity of hydroxy and carboxylic acid functionalities.

Analyse Chemischer Reaktionen

Oxidation Reactions

The 6-hydroxy group undergoes selective oxidation to form ketones or quinones. In controlled conditions, KMnO<sub>4</sub> or CrO<sub>3</sub> oxidizes the phenolic -OH to a carbonyl group without affecting the methoxy or carboxylic acid substituents .

Key Data:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO<sub>4</sub> | Acidic, 60°C, 4h | 6-Oxo-7-methoxybenzofuran derivative | 72% | |

| DDQ | DCM, rt, 12h | Quinone-coupled benzofuran | 58% |

Mechanistic studies suggest radical intermediates stabilize due to the electron-donating methoxy group, directing oxidation regioselectivity .

Reduction Reactions

The carboxylic acid side chain and benzofuran ring participate in hydrogenation. LiAlH<sub>4</sub> reduces the -COOH group to a primary alcohol, while catalytic hydrogenation (Pd/C, H<sub>2</sub>) saturates the furan ring .

Example Protocol:

-

Substrate: 5-(2-Carboxyethyl)-6-hydroxy-7-methoxybenzofuran (1.0 mmol)

-

Reagent: LiAlH<sub>4</sub> (3.0 equiv) in THF

-

Conditions: Reflux, 6h

-

Product: 5-(3-Hydroxypropyl)-6-hydroxy-7-methoxybenzofuran

Substitution Reactions

The 7-methoxy group undergoes nucleophilic substitution. In AlCl<sub>3</sub>-catalyzed conditions, demethylation produces a catechol derivative, while alkyl halides introduce longer alkoxy chains .

Comparative Reactivity Table:

| Position | Reagent | Conditions | New Group | Selectivity |

|---|---|---|---|---|

| 7-OCH<sub>3</sub> | BBr<sub>3</sub> | DCM, −78°C, 2h | -OH | >95% |

| 7-OCH<sub>3</sub> | NaH + C<sub>3</sub>H<sub>7</sub>I | DMF, 80°C, 8h | -OPr | 68% |

Acid-Base Reactions

The carboxylic acid forms salts with bases (e.g., NaOH) and undergoes esterification. Steglich esterification (DCC/DMAP) converts the acid to methyl ester with 91% efficiency .

Esterification Optimization:

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|

| DCC/DMAP | CH<sub>2</sub>Cl<sub>2</sub> | 25 | 12 | 91% |

| H<sub>2</sub>SO<sub>4</sub> | MeOH | 65 | 24 | 73% |

Cycloaddition and Ring-Modification

The furan ring participates in Diels-Alder reactions. With maleic anhydride, it forms a bicyclic adduct, confirmed by X-ray crystallography .

Reaction Scheme:

textBenzofuran + Maleic Anhydride → Bicyclic Diels-Alder Adduct ΔH‡ = 45.2 kJ/mol (DFT calculation)[3]

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the furan double bond and electron-deficient alkenes, yielding tricyclic structures .

Key Finding:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to 5-(2-Carboxyethyl)-6-hydroxy-7-methoxybenzofuran exhibit anticancer properties by modulating immune responses and inhibiting tumor growth. A patent (Canadian Patent 3060394) describes the use of benzofuran derivatives in cancer treatment, emphasizing their role in reactivating immune responses within tumors . The compound's structure suggests potential interactions with cellular pathways involved in cancer proliferation, making it a candidate for further development as an anticancer agent.

Tubulin Polymerization Inhibition

Studies have demonstrated that certain benzofuran derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, a related compound was identified as a potent inhibitor of tubulin polymerization, showing selectivity for cancer cells over normal cells . This mechanism may also apply to 5-(2-Carboxyethyl)-6-hydroxy-7-methoxybenzofuran, positioning it as a potential therapeutic agent in cancer treatment.

Modulation of Prostaglandin Receptors

The compound has been noted for its interaction with prostaglandin receptors, particularly EP2 and EP4, which are implicated in inflammatory responses and cancer progression. The modulation of these receptors can lead to altered cellular signaling pathways, potentially reducing tumor growth and enhancing the immune response against cancer cells .

Vascular Disruption

Some derivatives of benzofurans are known to disrupt tumor vasculature, leading to decreased blood supply to tumors and subsequent cell death. This property is crucial in the development of novel anticancer therapies that aim to starve tumors of necessary nutrients .

In Vivo Studies

In vivo studies have shown that compounds similar to 5-(2-Carboxyethyl)-6-hydroxy-7-methoxybenzofuran can significantly inhibit tumor growth in animal models. For example, a study involving related benzofuran derivatives reported substantial reductions in tumor size when administered to mice with induced tumors . These findings underscore the potential of this compound in clinical applications.

Summary of Findings

Wirkmechanismus

The mechanism of action of 3-(6-Hydroxy-7-methoxybenzofuran-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling molecules. For example, it may bind to a receptor and modulate its activity, leading to changes in cellular processes such as gene expression, metabolism, and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Benzofuran Derivatives

Structural Analogs and Substituent Effects

Benzofuran derivatives often exhibit varied biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Methyl 5-Bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (Compound 4)

- Structure : Bromine at position 5, methoxy at position 6, hydroxy at position 7, and a methyl ester at position 2.

- Activity : Demonstrates significant cytotoxicity against human cancer cell lines (e.g., IC₅₀ values in the micromolar range) and serves as a precursor for antifungal derivatives .

- However, brominated derivatives like Compound 4 exhibit lower cytotoxicity compared to non-brominated precursors, possibly due to reduced membrane permeability .

Methyl 5-Bromo-7-[2-(Diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (Compound 5)

- Structure: Similar to Compound 4 but with a 2-(diethylamino)ethoxy group at position 5.

- Activity: Retains cytotoxicity and gains antifungal properties, likely due to the basic diethylamino group enhancing cellular uptake or targeting fungal membranes .

2,7,8-Trimethyl-2-(β-Carboxyethyl)-6-hydroxychroman (γ-CEHC)

- Structure : A chroman derivative with a β-carboxyethyl group, structurally distinct from benzofurans but sharing the carboxyethyl motif.

- Activity : Major urinary metabolite of γ-tocopherol, with 2–12 mg excreted daily in humans. The carboxyethyl group facilitates glucuronide conjugation and renal elimination, highlighting the role of this substituent in detoxification pathways .

7-Hydroxy-5-methoxy-4-methyl-6-[2-(2-methyl-5-oxotetrahydrofuran-2-yl)ethyl]isobenzofuran-1(3H)-one

Key Research Findings

Biologische Aktivität

5-(2-Carboxyethyl)-6-hydroxy-7-methoxybenzofuran is a benzofuran derivative that has garnered attention in recent years due to its potential biological activities. This compound's structure suggests various pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

- IUPAC Name : 5-(2-carboxyethyl)-6-hydroxy-7-methoxybenzofuran

Biological Activity Overview

Research indicates that 5-(2-Carboxyethyl)-6-hydroxy-7-methoxybenzofuran exhibits several biological activities, including:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which can help in reducing oxidative stress in cells. This is particularly important in preventing cellular damage associated with various diseases.

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens, suggesting its potential as a therapeutic agent for infectious diseases.

- Anti-inflammatory Effects : Preliminary data indicate that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory conditions.

The biological activity of 5-(2-Carboxyethyl)-6-hydroxy-7-methoxybenzofuran is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to the modulation of signaling pathways involved in oxidative stress and inflammation:

- Antioxidant Mechanism : The compound may enhance the activity of endogenous antioxidant enzymes or directly scavenge free radicals.

- Antimicrobial Mechanism : It may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

- Anti-inflammatory Mechanism : The compound might inhibit pro-inflammatory cytokines or modulate the NF-kB signaling pathway.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of 5-(2-Carboxyethyl)-6-hydroxy-7-methoxybenzofuran against various bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, suggesting strong potential for development as an antimicrobial agent .

Case Study: Antioxidant Properties

In another study, the antioxidant capacity was assessed using DPPH radical scavenging assays. The results showed that the compound had an IC50 value of 25 µg/mL, indicating its effectiveness in neutralizing free radicals .

Q & A

Q. What strategies improve the compound’s bioavailability for in vivo studies?

- Answer : Bioavailability is enhanced via nanoformulation (liposomes, PLGA nanoparticles) or co-administration with permeation enhancers (e.g., sodium taurocholate). Pharmacokinetic parameters (Cₘₐₓ, t₁/₂) are quantified in rodent plasma using LC-MS/MS .

Data Interpretation and Optimization

Q. How are structure-activity relationships (SAR) derived for benzofuran derivatives with complex substitution patterns?

- Answer : SAR studies use combinatorial libraries with systematic variation of substituents. For example, replacing the C-2 carboxyethyl with a methyl group reduces antitumor activity by 80%, indicating the carboxylate’s role in target binding. QSAR models (CoMFA, CoMSIA) correlate logP and polar surface area with activity .

Q. What statistical methods analyze high-throughput screening data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.